1-(2-Methylcyclopropyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylcyclopropyl)propan-1-one is an organic compound with the molecular formula C7H12O and a molecular weight of 112.17 g/mol . It is a liquid at room temperature and is known for its unique structural feature of a cyclopropyl ring attached to a propanone moiety. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methylcyclopropyl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-methylcyclopropylcarbinol with an oxidizing agent to form the desired ketone. Another method includes the use of Grignard reagents, where 2-methylcyclopropylmagnesium bromide reacts with propanone under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using catalysts to ensure high yield and purity. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylcyclopropyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of the ketone group can yield the corresponding alcohol, 1-(2-Methylcyclopropyl)propan-1-ol, using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones.
Scientific Research Applications
1-(2-Methylcyclopropyl)propan-1-one is utilized in multiple scientific fields:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methylcyclopropyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropyl ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Cyclopropyl ketone: Shares the cyclopropyl ring but lacks the methyl group.
2-Methylcyclopropanone: Similar structure but with a different functional group arrangement.
Propanone (Acetone): Lacks the cyclopropyl ring but shares the ketone functional group.
Uniqueness: 1-(2-Methylcyclopropyl)propan-1-one is unique due to its combination of a cyclopropyl ring and a propanone moiety, which imparts distinct chemical reactivity and potential biological activity. This structural uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-(2-methylcyclopropyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-3-7(8)6-4-5(6)2/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVFECJNBXXKBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CC1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.